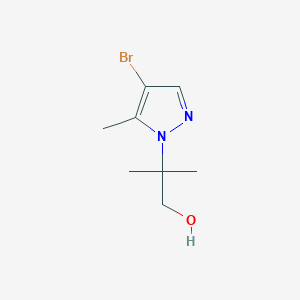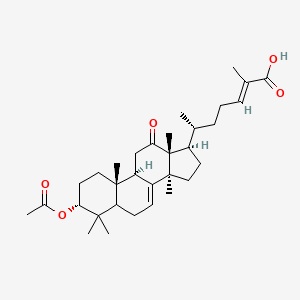
4-Cyano-N,N-dimethyl-1H-pyrazole-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyano-N,N-dimethyl-1H-pyrazole-1-sulfonamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N,N-dimethyl-1H-pyrazole-1-sulfonamide typically involves the reaction of 3-dimethylamino-2-aroyl-propenenitrile with hydrazine in an acidic medium, yielding 4-cyano pyrazole . Another method involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine, catalyzed by iodine .
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry principles, such as metal-free and solvent-free reactions, to minimize environmental impact. Multicomponent reactions and one-pot processes are also employed to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyano-N,N-dimethyl-1H-pyrazole-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced with molecular hydrogen and a metal catalyst to form pyrazoline and pyrazolidine.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include phenylhydrazine, iodine, and potassium permanganate. Reaction conditions often involve acidic or basic media, depending on the desired product .
Major Products Formed
Major products formed from these reactions include pyrazoline, pyrazolidine, and various substituted pyrazoles .
Wissenschaftliche Forschungsanwendungen
4-Cyano-N,N-dimethyl-1H-pyrazole-1-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its anti-inflammatory and antidiabetic properties.
Industry: Utilized in the development of agrochemicals and fluorescent materials.
Wirkmechanismus
The mechanism of action of 4-Cyano-N,N-dimethyl-1H-pyrazole-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are ongoing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazole derivatives such as 4-cyano pyrazole, 5-aminopyrazole, and various substituted pyrazoles .
Uniqueness
4-Cyano-N,N-dimethyl-1H-pyrazole-1-sulfonamide stands out due to its unique combination of a cyano group and a sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C6H8N4O2S |
|---|---|
Molekulargewicht |
200.22 g/mol |
IUPAC-Name |
4-cyano-N,N-dimethylpyrazole-1-sulfonamide |
InChI |
InChI=1S/C6H8N4O2S/c1-9(2)13(11,12)10-5-6(3-7)4-8-10/h4-5H,1-2H3 |
InChI-Schlüssel |
JWEQDSZOCROJFM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)N1C=C(C=N1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Bicyclo[1.1.1]pentan-1-yl)-1H-pyrazol-4-amine](/img/structure/B13331466.png)
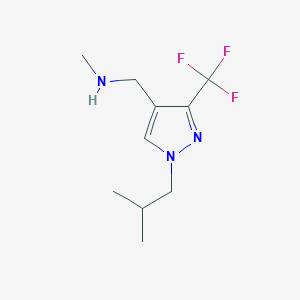

![1-[(Tert-butylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B13331485.png)
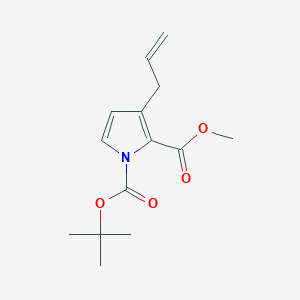
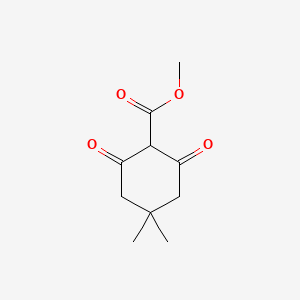
![1-(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B13331514.png)
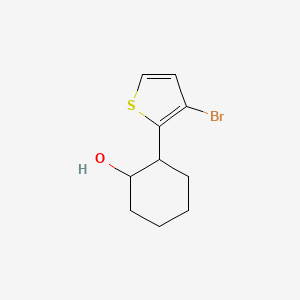
![2-(1H-Benzo[d][1,2,3]triazol-4-yl)cyclohexan-1-one](/img/structure/B13331522.png)
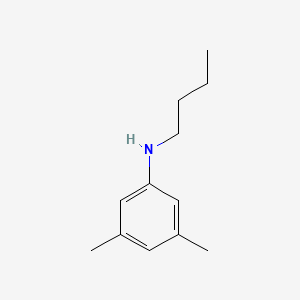
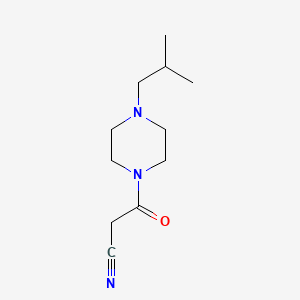
![3-Bromo-7-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13331533.png)
